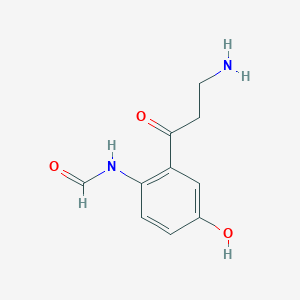
Formyl-5-hydroxykynurenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formyl-5-hydroxykynurenamine, also known as 6-hydroxymelatonin, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). This compound can be biosynthesized from serotonin; which is mediated by the enzyme indoleamine 2, 3-dioxygenase 1. In humans, this compound is involved in the tryptophan metabolism pathway.
This compound is a hydroxykynurenamine that is 5-hydroxykynurenamine with the hydrogen on the aryl amine replaced by a formyl group. It has a role as a metabolite and a mouse metabolite. It derives from a 5-hydroxykynurenamine.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Biosynthesis
Formyl-5-hydroxykynurenamine is classified as an alkyl-phenylketone, characterized by its aromatic structure and a ketone group substituted by an alkyl and a phenyl group. It is slightly soluble in water and exhibits weak acidity, with its biosynthesis linked to the metabolism of serotonin via the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) .
Immunomodulation
Research indicates that this compound plays a role in modulating immune responses. Studies have shown that metabolites derived from serotonin, including this compound, can influence leukocyte activation and cytokine secretion, which are critical in inflammatory processes . The modulation of these immune responses may have therapeutic implications for conditions characterized by chronic inflammation.
Metabolic Pathways
This compound is involved in the kynurenine pathway, which is crucial for tryptophan metabolism. Alterations in this pathway have been linked to various diseases, including cancer and inflammatory bowel disease (IBD). Investigations into the kynurenine pathway suggest that targeting this metabolic route could yield novel therapeutic strategies for managing these conditions .
Antioxidant Properties
Recent studies have highlighted the antioxidant capacity of this compound. Its presence has been associated with improved antioxidant effects in biological systems, suggesting potential applications in enhancing the oxidative stress response . This property could be beneficial in developing treatments for oxidative stress-related disorders.
Case Study 1: Gestational Insulin Resistance
A study investigating gestational insulin resistance revealed elevated levels of kynurenine metabolites, including this compound, during pregnancy. The research demonstrated that inhibition of IDO1 could reduce kynurenine levels and improve insulin sensitivity, indicating a potential therapeutic target for managing gestational diabetes .
Case Study 2: Inflammatory Bowel Disease
In a clinical analysis of patients with inflammatory bowel disease, significant deregulation of kynurenine and NAD+ biosynthetic pathways was observed. The study suggested that restoring normal tryptophan metabolism could be a viable approach to treating IBD, with this compound being a key metabolite of interest .
Data Table: Summary of Applications
Eigenschaften
CAS-Nummer |
958733-17-0 |
|---|---|
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
N-[2-(3-aminopropanoyl)-4-hydroxyphenyl]formamide |
InChI |
InChI=1S/C10H12N2O3/c11-4-3-10(15)8-5-7(14)1-2-9(8)12-6-13/h1-2,5-6,14H,3-4,11H2,(H,12,13) |
InChI-Schlüssel |
CKAXPTWYSHDIBN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)C(=O)CCN)NC=O |
Kanonische SMILES |
C1=CC(=C(C=C1O)C(=O)CCN)NC=O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















